molecular formula C13H8F2N2O3 B4242650 N-(3,5-difluorophenyl)-2-nitrobenzamide

N-(3,5-difluorophenyl)-2-nitrobenzamide

Cat. No.: B4242650
M. Wt: 278.21 g/mol
InChI Key: ZRKILJJIUNUVRE-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-2-nitrobenzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 3,5-difluorophenyl group and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-difluorophenyl)-2-nitrobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-difluoroaniline and 2-nitrobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N-(3,5-difluorophenyl)-2-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products:

    Reduction: The major product is N-(3,5-difluorophenyl)-2-aminobenzamide.

    Substitution: Products vary depending on the nucleophile used, resulting in various substituted benzamides.

    Oxidation: Products include oxidized derivatives of the benzamide core.

Scientific Research Applications

Chemistry: N-(3,5-difluorophenyl)-2-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for developing inhibitors or modulators of specific biological targets.

Industry: The compound finds applications in the development of specialty chemicals and advanced materials. Its unique properties are leveraged in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the nitro and difluorophenyl groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

    N-(3,5-difluorophenyl)-2-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.

    N-(3,5-difluorophenyl)-2-chlorobenzamide: A similar compound with a chlorine substituent at the 2-position.

    N-(3,5-difluorophenyl)-2-methylbenzamide: A methyl-substituted analog.

Uniqueness: N-(3,5-difluorophenyl)-2-nitrobenzamide is unique due to the presence of both nitro and difluorophenyl groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and binding interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2O3/c14-8-5-9(15)7-10(6-8)16-13(18)11-3-1-2-4-12(11)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKILJJIUNUVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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